Cas no 944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)

(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride
- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine(SALTDATA: 0.98HCl 0.03(C6H5)3PO)
- AC7395
- DTXSID601298282
- 5-Methoxy-2-benzoxazolemethanamine
- AB57731
- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHYLAMINE
- SY082135
- (5-METHOXY-1,3-BENZOXAZOL-2-YL)METHANAMINE
- (5-methoxybenzoxazol-2-yl)methylamine
- 944897-49-8
- 5-Methoxybenzoxazole-2-methanamine HCl
- 5-Methoxybenzoxazole-2-methanamine
- AKOS000321340
- C-(5-Methoxy-benzooxazol-2-yl)-methylamin e
- (5-METHOXYBENZO[D]OXAZOL-2-YL)METHANAMINE
- 1-(5-methoxy-1,3-benzoxazol-2-yl)methanamine
- A916561
- BB 0240488
- MFCD10696601
- 2-(Aminomethyl)-5-methoxybenzo[d]oxazole
- STK502774
- ALBB-003889
-
- MDL: MFCD10696601
- インチ: InChI=1S/C9H10N2O2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3
- InChIKey: YTJKOTYLRCBOCX-UHFFFAOYSA-N
- SMILES: COC1=CC=C(OC(CN)=N2)C2=C1
計算された属性
- 精确分子量: 178.074227566g/mol
- 同位素质量: 178.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 61.3Ų
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M244665-250mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 250mg |
$ 425.00 | 2022-06-04 | ||
Chemenu | CM115039-5g |
(5-methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 95% | 5g |
$977 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533134-1g |
(5-Methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 98% | 1g |
¥2033.00 | 2024-04-24 | |
eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2025-02-28 | |
TRC | M244665-100mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 100mg |
$ 215.00 | 2022-06-04 | ||
A2B Chem LLC | AI63221-1g |
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride |
944897-49-8 | >95% | 1g |
$578.00 | 2024-07-18 | |
eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2025-02-27 | |
TRC | M244665-50mg |
[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amine hydrochloride |
944897-49-8 | 50mg |
$ 130.00 | 2022-06-04 | ||
Chemenu | CM115039-1g |
(5-methoxybenzo[d]oxazol-2-yl)methanamine |
944897-49-8 | 95% | 1g |
$251 | 2024-07-19 | |
eNovation Chemicals LLC | D777094-1g |
5-Methoxybenzoxazole-2-methanamine |
944897-49-8 | 95% | 1g |
$1650 | 2024-07-20 |
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochlorideに関する追加情報
Introduction to (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride (CAS No. 944897-49-8)
(5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride, identified by its CAS number 944897-49-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the benzoxazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The benzoxazole scaffold is particularly valued for its role in the development of drugs targeting various diseases, including neurological disorders and infectious diseases.
The structural uniqueness of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride lies in its combination of a methoxy group at the 5-position and a methylamine moiety at the 2-position of the benzoxazole ring. This specific arrangement contributes to its distinct pharmacological properties, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in benzoxazole derivatives due to their reported activities as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The presence of the hydrochloride salt form enhances the solubility and bioavailability of the compound, which is crucial for its pharmacokinetic profile. This attribute makes it particularly suitable for formulation into oral or injectable medications.
Current research in medicinal chemistry has highlighted the potential of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride as a lead compound for developing novel therapeutics. Studies have demonstrated its efficacy in inhibiting certain enzymes involved in cancer progression and inflammation. For instance, preliminary in vitro studies have shown that this compound can modulate the activity of Janus kinases (JAKs), which are key players in signal transduction pathways associated with autoimmune diseases.
The benzoxazole ring is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group at position 5 further enhances these interactions by providing an additional site for binding. Additionally, the methylamine moiety at position 2 introduces basicity, which can be exploited for designing compounds that require specific pH-dependent properties.
One of the most compelling aspects of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify analogs with improved pharmacological profiles. These computational approaches have already been utilized to predict new derivatives with enhanced binding affinity and selectivity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzoxazole core efficiently. The introduction of the hydrochloride salt is typically achieved through quaternization followed by salt formation, ensuring high purity and stability.
In terms of biological evaluation, (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride has shown promise in preclinical models. Animal studies have indicated that it can attenuate inflammatory responses without significant side effects. These findings are particularly encouraging for developing treatments targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before human trials. The case of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride exemplifies this process, where initial findings from cell culture and animal studies are crucial for advancing to clinical trials. Collaborative efforts between synthetic chemists and biologists are essential to optimize lead compounds like this one for therapeutic use.
The future prospects of (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride are bright, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems could further enhance its clinical utility by improving target specificity and reducing systemic side effects. Additionally, exploring its potential in combination therapies may yield synergistic effects that outperform single-agent treatments.
In conclusion, (5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride (CAS No. 944897-49-8) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its role as a lead compound for drug development underscores the importance of continued research in this area. As our understanding of disease mechanisms evolves, compounds like this one will play a critical role in shaping future therapeutic strategies.
944897-49-8 ((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride) Related Products
- 5676-57-3(5-Methoxy-2-methylbenzo[doxazole)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 1361811-73-5(4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetic acid)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
